N-(4-bromophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C25H19BrN4 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H19BrN4/c1-17-24(19-10-6-3-7-11-19)25-28-22(18-8-4-2-5-9-18)16-23(30(25)29-17)27-21-14-12-20(26)13-15-21/h2-16,27H,1H3 |
InChI Key |
MCYSZEBJHWJGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Phenyl-1H-Pyrazol-5-Amine with Enaminones
A mixture of 4-phenyl-1H-pyrazol-5-amine (1.0 equiv) and (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (1.05 equiv) reacts in aqueous medium with K₂S₂O₈ (1.5 equiv) at 80°C for 12 hours. This step yields the 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate. The reaction’s regioselectivity is ensured by the electron-donating methyl group at position 2, which directs cyclization to the desired position.
Key Data:
Chlorination at Position 7
The 7-oxo group is replaced with chlorine using POCl₃ and tetramethylammonium chloride under reflux. This generates the 7-chloropyrazolo[1,5-a]pyrimidine intermediate, a critical precursor for subsequent amine coupling.
| Method | Yield | Time | Conditions |
|---|---|---|---|
| Conventional Heating | 75% | 24 h | DMF, K₂CO₃, 110°C |
| Microwave-Assisted | 82% | 2 h | DMF, KI, 150°C |
Halogenation and Functional Group Compatibility
The bromine atom at the 4-position of the phenyl group is introduced either during the final coupling step or via post-functionalization. Source reports a tandem oxidative halogenation approach using NaBr-K₂S₂O₈ in water, which avoids harsh brominating agents like Br₂.
Tandem Halogenation Protocol
A mixture of the 7-chloro intermediate, NaBr (1.2 equiv), and K₂S₂O₈ (1.5 equiv) in water at 80°C for 12 hours achieves simultaneous bromination and amination. This method is advantageous for its green chemistry profile and scalability.
Structural Characterization and Quality Control
Post-synthesis characterization ensures the integrity of the product. Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Purity ≥98% is achieved using a C18 column with a gradient elution of acetonitrile/water (70:30).
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Source notes that automated systems reduce reaction times by 40% compared to batch processes. Green solvents like cyclopentyl methyl ether (CPME) replace DMF to minimize environmental impact.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound's mechanism of action appears to involve modulation of signaling pathways that regulate cell growth and survival. Preliminary cytotoxicity tests yielded IC50 values indicating significant effectiveness against these cell lines.
Antimicrobial Properties
N-(4-bromophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has also demonstrated antimicrobial activity against several bacterial strains. Its structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by inflammation. This aspect is particularly relevant in the context of chronic inflammatory diseases.
Chemical Synthesis and Modifications
The synthesis of this compound typically involves reactions between 3,5-diphenylpyrazole and 4-bromobenzaldehyde in the presence of hydrazine hydrate. This synthetic pathway highlights the compound's accessibility for further chemical modifications aimed at enhancing its biological activity or optimizing its pharmacokinetic properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Comparative studies with structurally similar compounds reveal that variations in substitution patterns significantly affect biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-5-phenyldiphenylpyrazolo[1,5-a]pyrimidine | Lacks bromine; contains methyl group | Anticancer potential |
| 4-Bromophenyl-pyrazolo[1,5-a]pyrimidine | Only one phenyl group; brominated | Antimicrobial activity |
| 2-Methyl-3-phenyldiphenylpyrazolo[1,5-a]pyrimidine | Similar core structure; different substitutions | Enzyme inhibition |
This table illustrates how specific modifications can enhance or alter the biological profile of pyrazolo-pyrimidine derivatives, emphasizing the importance of strategic chemical design in drug development.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Anticancer Activity : A comprehensive investigation involving multiple cancer cell lines demonstrated that the compound significantly reduced cell viability through apoptosis induction mechanisms.
- Antimicrobial Testing : In vitro assays confirmed the compound's effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics.
These findings underscore the compound's multifaceted applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases or other enzymes involved in cell proliferation, thereby exerting its antiproliferative effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo[1,5-a]pyrimidine derivatives, focusing on substituent effects, molecular properties, and reported activities.
Structural and Substituent Analysis
Key Observations:
- Halogen Effects : The 4-bromophenyl group in the target compound provides greater steric bulk and a lower electronegativity compared to the 4-chlorophenyl analog (CAS 890624-32-5). This may enhance hydrophobic interactions in biological targets .
- Amine Modifications : Pyridinylmethyl or bis(2-methoxyethyl) groups in related compounds (e.g., 126a, MPZP) introduce hydrogen-bonding capabilities, which are absent in the target compound’s simpler 4-bromophenylamine .
Biological Activity
N-(4-bromophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various research studies and highlighting its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C18H15BrN6, with a molecular weight of approximately 396.26 g/mol. The compound features a unique pyrazolo-pyrimidine structure characterized by:
- A brominated phenyl group
- A methyl substituent
- Two phenyl groups attached to the pyrazolo ring
This structural complexity allows for various interactions with biological targets, enhancing its potential as a therapeutic agent .
Anticancer Properties
Research has demonstrated that this compound exhibits antitumor activity . It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell growth and survival.
A study highlighted its effectiveness as an Aurora-A kinase inhibitor , which is crucial for mitotic regulation. The inhibition of this kinase leads to cell cycle arrest and apoptosis in cancer cells .
Enzyme Inhibition
In addition to its anticancer properties, the compound has shown promise in inhibiting specific enzymes that play roles in various diseases. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases as well as cancer.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes notable analogs and their respective activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-5-phenyldiphenylpyrazolo[1,5-a]pyrimidin | Lacks bromine; contains methyl group | Anticancer potential |
| 4-Bromophenyl-pyrazolo[1,5-a]pyrimidin | Only one phenyl group; brominated | Antimicrobial activity |
| 2-Methyl-3-phenyldiphenylpyrazolo[1,5-a]pyrimidin | Similar core structure; different substitutions | Enzyme inhibition |
This compound stands out due to its specific combination of bromination and dual phenyl substitutions. This unique arrangement enhances its biological activity and offers diverse pathways for further chemical modifications compared to its analogs.
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical settings:
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Inflammation Model : In an animal model of inflammation, this compound exhibited anti-inflammatory effects by reducing levels of pro-inflammatory cytokines and inhibiting COX activity.
Q & A
Basic: What are the critical steps in synthesizing N-(4-bromophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves a multi-step approach:
- Core Formation : Construction of the pyrazolo[1,5-a]pyrimidine scaffold via cyclocondensation reactions using β-diketones or enaminones as precursors .
- Substituent Introduction : Sequential introduction of the 4-bromophenyl, methyl, and phenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling .
- Purification : Column chromatography or recrystallization to isolate the final product, with yield optimization dependent on solvent polarity (e.g., dichloromethane or DMF) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) .
Basic: Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- Purity Assessment :
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% typically required for biological assays) .
Advanced: How can reaction conditions be optimized to enhance synthesis yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve intermediate solubility and reaction rates for cyclocondensation steps .
- Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand additives (e.g., XPhos) enhance cross-coupling efficiency for aryl group introduction .
- Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity in heterocycle formation .
Advanced: How can contradictory biological activity data across studies be resolved?
- Structure-Activity Relationship (SAR) Analysis :
- Compare substituent effects (e.g., bromophenyl vs. chlorophenyl) on target binding using analogs from similar pyrazolo-pyrimidine derivatives .
- For example, fluorophenyl groups in related compounds show enhanced kinase inhibition, while methoxy groups improve solubility .
- Dose-Response Studies : Validate activity thresholds across multiple cell lines or enzymatic assays to rule out off-target effects .
Advanced: What methodologies determine the compound’s binding affinity and mechanism of action?
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts interactions with targets like kinases or GPCRs, guided by crystallographic data from related structures .
- Enzymatic Assays :
- Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase assays for kinase inhibition) .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to validate docking predictions .
Advanced: How do crystallographic studies inform structural optimization?
- Intermolecular Interactions : X-ray diffraction reveals key hydrogen bonds (e.g., N–H⋯O) and π-π stacking patterns, guiding modifications to enhance stability or target affinity .
- Conformational Analysis : Compare crystal structures of analogs (e.g., ’s bromophenyl derivative) to identify steric or electronic constraints .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in fluorinated pyrazolo-pyrimidine analogs .
- Cytochrome P450 Screening : Use liver microsome assays to identify metabolic hotspots and guide structural tweaks (e.g., methyl group addition to block oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
